Uridine 2',3'-dibenzoate

Übersicht

Beschreibung

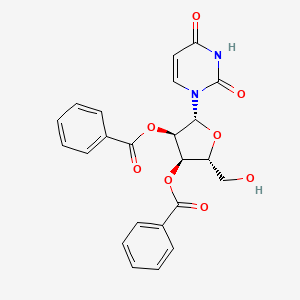

Uridine 2’,3’-dibenzoate is a derivative of uridine, a nucleoside that plays a crucial role in the synthesis of ribonucleic acid (RNA) This compound is characterized by the presence of two benzoate groups attached to the 2’ and 3’ positions of the uridine molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of uridine 2’,3’-dibenzoate typically involves the esterification of uridine with benzoic acid. One common method includes dissolving uridine in a suitable solvent, such as dimethylformamide, and then adding benzoic anhydride in the presence of a catalyst like pyridine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of uridine 2’,3’-dibenzoate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .

Analyse Chemischer Reaktionen

Substitution Reactions

The 5'-position of uridine 2',3'-dibenzoate undergoes nucleophilic substitution under specific conditions:

-

Bromination : Treatment with tetrabutylammonium bromide in DMF replaces the 5'-mesyl group with bromine, forming 5'-bromo-5'-deoxythis compound (77% yield) .

-

Chlorination : Heating with HCl/DMF converts 5'-bromo derivatives to 2',5'-dichlorouridine (86% yield) .

-

Acetoxylation : Reaction with mercuric acetate in acetonitrile introduces an acetoxymercurio group at C5, enabling further functionalization .

Elimination Reactions

Base-mediated elimination generates unsaturated derivatives:

-

2',3'-Unsaturated Uridines : Treatment with potassium tert-butoxide in DMSO induces β-elimination, forming 2',3'-didehydro-2',3'-dideoxyuridine .

-

Anhydro Derivatives : Heating 5'-bromo carbonate with NaHCO₃ in DMF produces 2,2'-anhydro bromouridine (50% yield) .

Cyclization Reactions

Intramolecular Michael additions dominate cyclization pathways:

-

Tricyclic Adduct Formation : Under acidic conditions, the 5'-hydroxyl group undergoes a 7-exo-trig intramolecular hetero-Michael addition onto the uracil C6, forming tricyclic O-cyclonucleosides. This reaction is reversible and dependent on ketal stabilization at the 2',3'-positions .

-

Diastereospecificity : Cyclization proceeds with high diastereoselectivity, favoring a single stereoisomer due to conformational constraints imposed by the ribose ring .

Hydrolysis Reactions

The benzoate groups and cyclic carbonates are susceptible to hydrolysis:

-

Acidic Hydrolysis : Refluxing in water cleaves the 2',3'-cyclic carbonate, regenerating uridine (81% yield) .

-

Alkaline Hydrolysis : Treatment with aqueous NaOH opens the anhydro ring, yielding arabinosyl derivatives .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 2',3'-Cyclic carbonate | H₂O, reflux | Uridine | 81% |

| 2,2'-Anhydro derivative | NaOH, H₂O | Arabinosyl uridine | – |

Reduction Reactions

Tributyltin hydride selectively reduces halogenated derivatives:

-

5'-Debromination : Reduction of 5'-bromo-5'-deoxythis compound yields 5'-deoxyuridine (70% yield) .

-

Dechlorination : Similar treatment of 2',5'-dichlorouridine produces 2',5'-dideoxyuridine (59% yield) .

Oxidation Reactions

Controlled oxidation modifies the uracil ring:

-

C5 Oxidation : Exposure to deuterated acidic media induces deuteration at C5, indicating reversible Michael adduct formation .

-

Ribose Oxidation : Strong oxidants like KMnO₄ can oxidize the ribose moiety, though yields are often low due to competing side reactions.

Thermal Rearrangements

Heating induces structural rearrangements:

-

Ketal Migration : Transient 2',2-ketal intermediates form under acidic conditions, stabilizing otherwise labile cyclonucleosides .

-

Ring Opening : Cyclonucleosides revert to open-chain ketals in equilibrium, influenced by water content and temperature .

Key Mechanistic Insights

-

Reversibility : Michael additions involving the 5'-OH group are reversible under basic conditions, complicating isolation of cyclonucleosides .

-

Steric Effects : Bulky benzoate groups hinder reactions at the 2' and 3' positions, directing reactivity to the 5'-site .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Uridine 2',3'-dibenzoate serves as a crucial building block in synthetic organic chemistry. Its structural properties enable it to be utilized in the synthesis of more complex nucleoside analogs. These analogs are essential for developing new pharmaceuticals and understanding nucleic acid interactions.

Synthesis Pathway

The typical synthesis involves the esterification of uridine with benzoic acid or its derivatives. A common method includes dissolving uridine in dimethylformamide (DMF) and adding benzoic anhydride in the presence of a catalyst like pyridine. The reaction is stirred at room temperature for several hours before purification through recrystallization or chromatography.

Biological Applications

In biological research, this compound is studied for its role in RNA synthesis and cellular processes. It is particularly relevant in the context of metabolic pathways and cellular signaling.

Biochemical Pathways

- Hexosamine Biosynthetic Pathway (HBP) : this compound plays a pivotal role in supplying uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), which is crucial for O-GlcNAcylation—a post-translational modification affecting protein function and signaling.

- Cellular Effects : Research indicates that this compound can influence cell function by maintaining metabolic homeostasis during growth and stress conditions. It has been shown to promote cell membrane formation and synaptic structures in neurons, rejuvenating aged stem cells and stimulating tissue regeneration.

Medical Applications

The therapeutic potential of this compound is being explored in various medical contexts, particularly its antiviral and anticancer properties.

Antiviral Properties

Studies suggest that uridine derivatives can exhibit antiviral activity by interfering with viral RNA synthesis. This mechanism positions this compound as a candidate for further research in antiviral drug development.

Anticancer Research

Preliminary findings indicate that uridine derivatives may have anticancer effects by modulating cellular pathways involved in tumor growth and metastasis. The compound's ability to influence metabolic pathways could be leveraged to enhance cancer treatment strategies.

Industrial Applications

In the pharmaceutical industry, this compound is used as a reagent in chemical processes and the production of nucleoside-based drugs. Its properties facilitate the development of compounds with improved efficacy and specificity.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Wirkmechanismus

The mechanism of action of uridine 2’,3’-dibenzoate involves its incorporation into RNA, where it can influence the synthesis and function of RNA molecules. The benzoate groups may enhance the compound’s stability and cellular uptake. Molecular targets include various enzymes involved in RNA synthesis and metabolism, such as RNA polymerase .

Vergleich Mit ähnlichen Verbindungen

Uridine: The parent compound, which lacks the benzoate groups.

Uridine 5’-monophosphate: A phosphorylated derivative of uridine.

Uridine triacetate: A triester derivative used as an antidote for fluorouracil toxicity.

Uniqueness: Uridine 2’,3’-dibenzoate is unique due to the presence of benzoate groups, which can enhance its chemical stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

Uridine 2',3'-dibenzoate (also known as 2',3'-Di-O-benzoyluridine) is a derivative of uridine, a nucleoside that plays a crucial role in various biological processes, particularly in RNA synthesis and cellular metabolism. This compound is characterized by the attachment of two benzoate groups at the 2' and 3' positions of the uridine molecule, which enhances its chemical stability and biological activity.

Targets and Interactions

This compound interacts with several molecular targets, significantly influencing cellular processes. Notable targets include:

- U6 snRNA-associated Sm-like protein LSm6

- Nucleoside-specific channel-forming protein tsx

These interactions lead to alterations in metabolic pathways, particularly those involved in glycogen synthesis through the formation of uridine diphosphate glucose (UDPG) and its subsequent role in the hexosamine biosynthetic pathway (HBP) .

Biochemical Pathways

This compound is integral to several biochemical pathways:

- Hexosamine Biosynthetic Pathway : It supplies UDP-GlcNAc necessary for O-GlcNAcylation, a critical posttranslational modification affecting protein function.

- Glycogen Synthesis : The compound promotes the formation of UDPG, essential for glycogen storage and mobilization.

Pharmacokinetics

The pharmacokinetics of uridine derivatives, including this compound, have been studied primarily in cancer patients. These studies reveal that uridine can enhance brain membrane phospholipid levels, suggesting potential neuroprotective effects .

Cellular Effects

This compound exerts several cellular effects:

- Regeneration and Repair : It has been shown to rejuvenate aged stem cells and stimulate tissue regeneration.

- Memory Enhancement : Animal studies indicate that uridine enhances memory consolidation and retrieval processes .

- Metabolic Homeostasis : The compound helps maintain metabolic balance during cellular stress.

Case Studies

- Neuroprotective Effects : In a study involving short-term uridine administration, significant increases in phospholipid metabolites were observed, indicating enhanced brain membrane synthesis .

- Cognitive Function : Research on rodent models demonstrated that uridine administration improved cognitive functions such as memory consolidation .

Data Tables

Applications in Scientific Research

This compound has diverse applications across multiple fields:

- Chemistry : Used as a building block for synthesizing more complex nucleoside analogs.

- Biology : Studied for its role in RNA synthesis and cellular processes.

- Medicine : Ongoing research into its potential therapeutic applications, including antiviral and anticancer properties.

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-4-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O8/c26-13-16-18(32-21(28)14-7-3-1-4-8-14)19(33-22(29)15-9-5-2-6-10-15)20(31-16)25-12-11-17(27)24-23(25)30/h1-12,16,18-20,26H,13H2,(H,24,27,30)/t16-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFFWKZFQMIXKC-VBSBHUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2C(OC(C2OC(=O)C3=CC=CC=C3)N4C=CC(=O)NC4=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2OC(=O)C3=CC=CC=C3)N4C=CC(=O)NC4=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964662 | |

| Record name | 1-(2,3-Di-O-benzoylpentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50408-20-3 | |

| Record name | Uridine, 2′,3′-dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50408-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine 2',3'-dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050408203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Di-O-benzoylpentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine 2',3'-dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.